molecular formula C25H19NO3 B14397928 4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide CAS No. 87503-50-2

4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide

Cat. No.: B14397928
CAS No.: 87503-50-2
M. Wt: 381.4 g/mol
InChI Key: MTLJIYXXSLDODV-UHFFFAOYSA-N
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Description

4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide is an organic compound that features a complex structure with multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide typically involves the following steps:

    Formation of Naphthalene-1-carbonyl Chloride: This is achieved by reacting naphthalene-1-carboxylic acid with thionyl chloride under reflux conditions.

    Coupling Reaction: The naphthalene-1-carbonyl chloride is then reacted with 4-methyl-N-phenylbenzamide in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the naphthalene and benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as alkyl or acyl groups.

Scientific Research Applications

4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The aromatic rings allow for π-π stacking interactions, while the carbonyl and amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzenesulfonamide
  • 4-Amino-2-methyl-1-naphthol

Uniqueness

4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide is unique due to its specific combination of aromatic rings and functional groups. This structure allows for a wide range of chemical reactions and interactions, making it versatile for various applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity and binding affinity.

Properties

CAS No.

87503-50-2

Molecular Formula

C25H19NO3

Molecular Weight

381.4 g/mol

IUPAC Name

(N-(4-methylbenzoyl)anilino) naphthalene-1-carboxylate

InChI

InChI=1S/C25H19NO3/c1-18-14-16-20(17-15-18)24(27)26(21-10-3-2-4-11-21)29-25(28)23-13-7-9-19-8-5-6-12-22(19)23/h2-17H,1H3

InChI Key

MTLJIYXXSLDODV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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